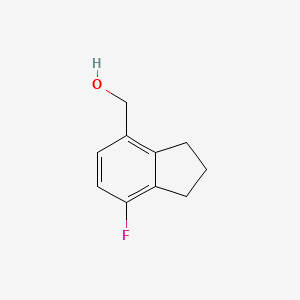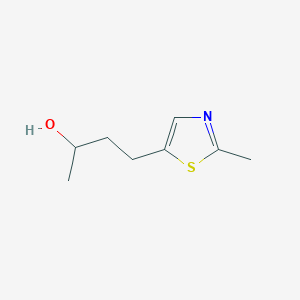
4-(2-Methylthiazol-5-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylthiazol-5-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthiazol-5-yl)butan-2-ol typically involves the reaction of 2-methylthiazole with butan-2-ol under specific conditions. The process may include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, where the raw materials are reacted in large reactors. The conditions are optimized to maximize yield and minimize impurities. Techniques such as distillation and crystallization are often employed to purify the final product .
化学反応の分析
Types of Reactions: 4-(2-Methylthiazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
4-(2-Methylthiazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(2-Methylthiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Thiazole: A simpler structure with similar properties.
2-Methylthiazole: Lacks the butan-2-ol group but shares the thiazole ring.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another compound with a similar backbone but different functional groups.
Uniqueness: 4-(2-Methylthiazol-5-yl)butan-2-ol is unique due to the presence of both the thiazole ring and the butan-2-ol group, which confer distinct chemical and physical properties.
特性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-9-7(2)11-8/h5-6,10H,3-4H2,1-2H3 |
InChIキー |
GLPPVYKEOQSINC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



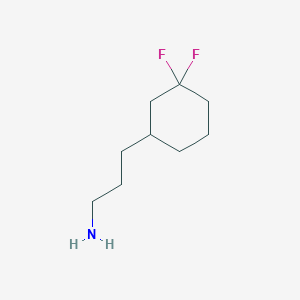
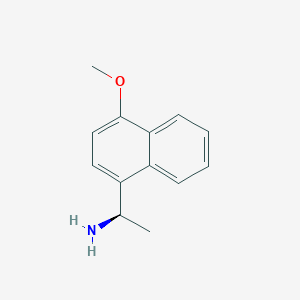
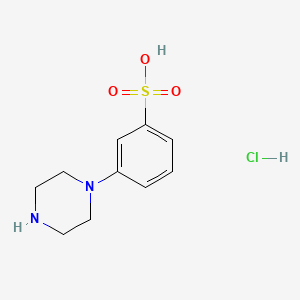
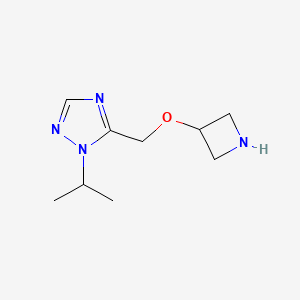
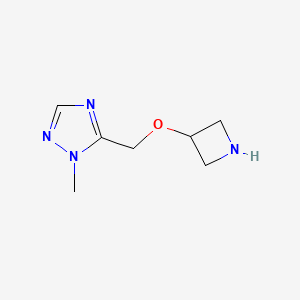
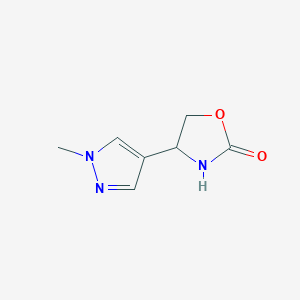
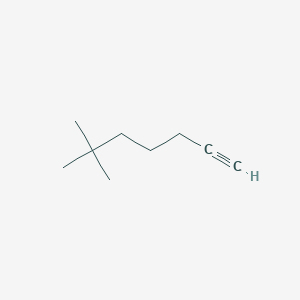
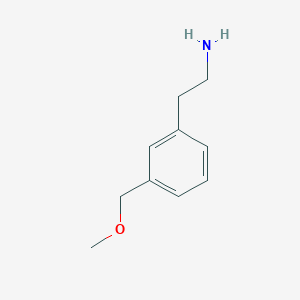
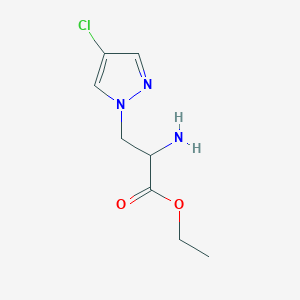
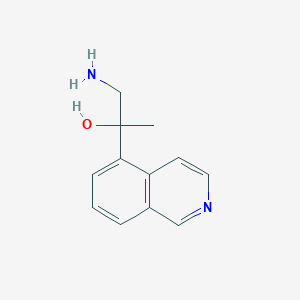
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
